Cas no 88121-67-9 (2-Azetidinone, 3-acetyl-4-phenyl-1-(phenylmethyl)-, trans-)

2-Azetidinone, 3-acetyl-4-phenyl-1-(phenylmethyl)-, trans- structure
88121-67-9 structure
Product name:2-Azetidinone, 3-acetyl-4-phenyl-1-(phenylmethyl)-, trans-
CAS No:88121-67-9
MF:C18H17NO2
MW:279.33308
CID:644372
PubChem ID:13177536

2-Azetidinone, 3-acetyl-4-phenyl-1-(phenylmethyl)-, trans- Chemical and Physical Properties

Names and Identifiers

    • 2-Azetidinone, 3-acetyl-4-phenyl-1-(phenylmethyl)-, trans-
    • (3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one
    • DTXSID50524928
    • 88121-67-9
    • Inchi: InChI=1S/C18H17NO2/c1-13(20)16-17(15-10-6-3-7-11-15)19(18(16)21)12-14-8-4-2-5-9-14/h2-11,16-17H,12H2,1H3/t16-,17-/m0/s1
    • InChI Key: ZXVPLGNFYWYQAW-IRXDYDNUSA-N
    • SMILES: CC(=O)C1C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 279.125928785g/mol
  • Monoisotopic Mass: 279.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 37.4Ų

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